molecular formula C16H18N2O4 B12124019 Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate

Cat. No.: B12124019
M. Wt: 302.32 g/mol
InChI Key: JRQHMNHZNYBPTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(methylamino)quinoline-3,6-dicarboxylate can be achieved through a metal-free method involving aryl amines and diethyl acetylenedicarboxylates. This process utilizes 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The reaction is efficient and provides high regioselectivity, forming one C–N and two C–C bonds in a single step.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the metal-free synthesis method mentioned above offers a scalable and eco-friendly approach. The use of molecular iodine as a catalyst avoids metal contamination and waste generation, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the ester groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex quinoline derivatives used in organic synthesis.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 4-(methylamino)quinoline-3,6-dicarboxylate include:

  • Diethyl quinoline-2,4-dicarboxylate
  • Diethyl 4-aminoquinoline-3,6-dicarboxylate
  • Methyl 4-(methylamino)quinoline-3,6-dicarboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

diethyl 4-(methylamino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C16H18N2O4/c1-4-21-15(19)10-6-7-13-11(8-10)14(17-3)12(9-18-13)16(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,18)

InChI Key

JRQHMNHZNYBPTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC

Origin of Product

United States

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